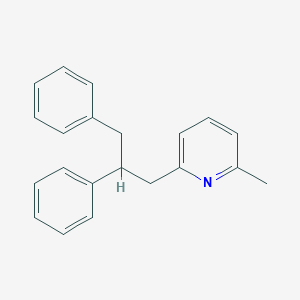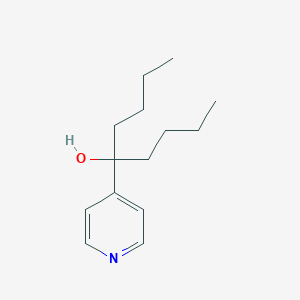![molecular formula C14H21NO2 B289890 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione](/img/structure/B289890.png)
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione, also known as DMDD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. DMDD belongs to the class of compounds known as piperidinediones, and its molecular formula is C13H19NO2.
Mechanism of Action
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione exerts its therapeutic effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the activation of antioxidant enzymes. 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has also been shown to regulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cell survival.
Biochemical and Physiological Effects:
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione can reduce inflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models of cancer.
Advantages and Limitations for Lab Experiments
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has low toxicity, making it safe for use in animal studies. However, 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has a limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research on 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione. One area of interest is the development of 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione-based therapies for the treatment of neurodegenerative diseases and cancer. Researchers are also exploring the potential of 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione as a tool for studying the mechanisms of inflammation and oxidative stress. Finally, there is a need for further studies to determine the optimal dosage and administration of 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione for therapeutic purposes.
Conclusion:
In conclusion, 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione is a promising compound that has gained significant attention in scientific research due to its potential therapeutic effects. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the treatment of various diseases, including neurodegenerative disorders, cancer, and inflammatory diseases. While further research is needed to fully understand its mechanisms of action and therapeutic potential, 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione represents a promising avenue for the development of new therapies.
Synthesis Methods
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethylcyclohex-3-ene-1-carboxylic acid with methylamine to form the corresponding amide. This amide is then treated with sodium hydride and 1,3-dibromopropane to yield the desired piperidine intermediate. Finally, this intermediate is oxidized using potassium permanganate to produce 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione.
Scientific Research Applications
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has been the subject of numerous scientific studies due to its potential therapeutic effects. Research has shown that 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases, including neurodegenerative disorders, cancer, and inflammatory diseases.
properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-[(3,4-dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H21NO2/c1-10-6-7-12(8-11(10)2)9-15-13(16)4-3-5-14(15)17/h12H,3-9H2,1-2H3 |
InChI Key |
XSGQAQRVBFMIJT-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(CC1)CN2C(=O)CCCC2=O)C |
Canonical SMILES |
CC1=C(CC(CC1)CN2C(=O)CCCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



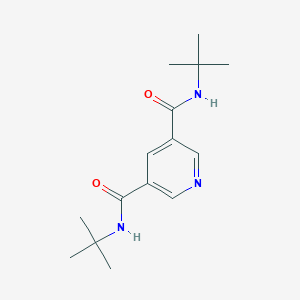
![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B289811.png)
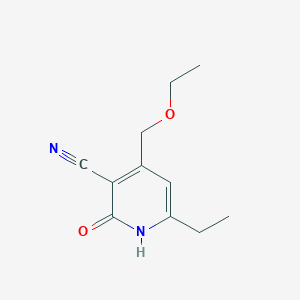
![14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid](/img/structure/B289813.png)
![4-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethyl)benzoic acid](/img/structure/B289814.png)
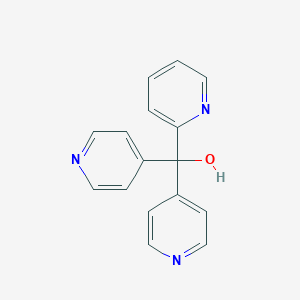

![7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline](/img/structure/B289821.png)

![5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide](/img/structure/B289826.png)

